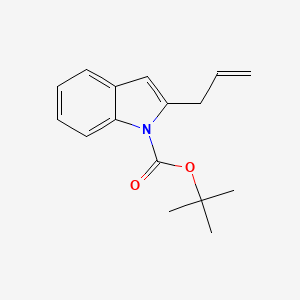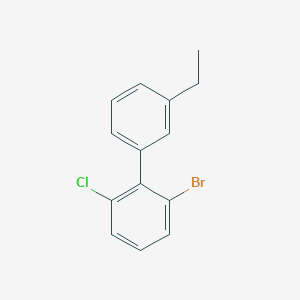![molecular formula C13H19NO3S B12627007 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol CAS No. 918160-50-6](/img/structure/B12627007.png)
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol is a chemical compound that features a unique structure combining an aziridine ring, a butanol chain, and a sulfonyl group attached to a methylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the aziridine with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Butanol Chain: The butanol chain is then attached through a nucleophilic substitution reaction, where the aziridine ring opens up to react with a butanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include sulfides.
Substitution: Various substituted aziridine derivatives.
Applications De Recherche Scientifique
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The sulfonyl group can enhance the compound’s reactivity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Shares the sulfonyl group but lacks the aziridine and butanol components.
Aziridine derivatives: Compounds with similar aziridine rings but different substituents.
Butanol derivatives: Compounds with similar butanol chains but different functional groups.
Uniqueness
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol is unique due to its combination of an aziridine ring, a sulfonyl group, and a butanol chain. This unique structure imparts specific reactivity and potential biological activity that is not observed in simpler compounds.
Propriétés
Numéro CAS |
918160-50-6 |
|---|---|
Formule moléculaire |
C13H19NO3S |
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
4-[1-(4-methylphenyl)sulfonylaziridin-2-yl]butan-1-ol |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-10-12(14)4-2-3-9-15/h5-8,12,15H,2-4,9-10H2,1H3 |
Clé InChI |
KEDTVPWHTKNIER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)
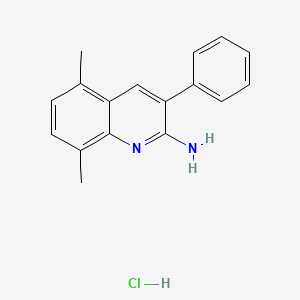

![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
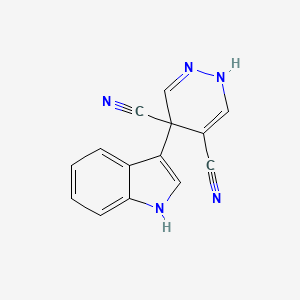
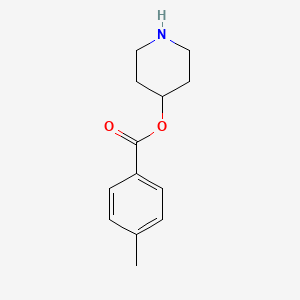
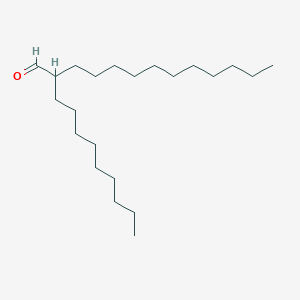
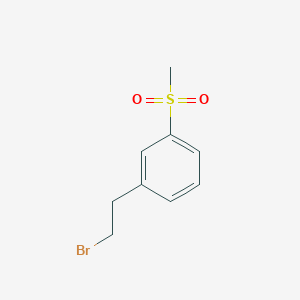
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)
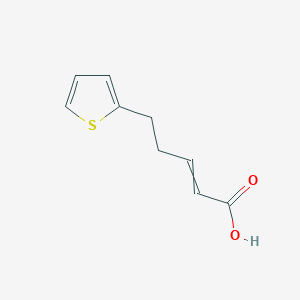
![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
